Computational Prediction of Protein Kinase Inhibition Activity
PASS (Prediction of Activity Spectra for Substances) computational analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol predicted protein kinase inhibitor activity with a probability 'to be active' (Pa) of 0.620 and probability 'to be inactive' (Pi) of 0.011. This Pa value exceeds the predictive threshold for meaningful kinase inhibitory potential and contrasts with lower Pa values predicted for other activity categories such as platelet-derived growth factor kinase inhibitor (Pa = 0.279, Pi = 0.263) [1].
| Evidence Dimension | Predicted probability of protein kinase inhibitor activity (PASS analysis) |
|---|---|
| Target Compound Data | Pa = 0.620, Pi = 0.011 |
| Comparator Or Baseline | PDGF kinase inhibitor prediction for same compound: Pa = 0.279, Pi = 0.263 |
| Quantified Difference | ΔPa = +0.341 (protein kinase vs. PDGF kinase inhibition prediction) |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model trained on SAR data from >300,000 biologically active compounds |
Why This Matters
The high Pa/Pi differential for protein kinase inhibition provides computational validation for prioritizing this compound in kinase-targeted screening campaigns, while the lower PDGF kinase prediction suggests some target class selectivity that may reduce off-target screening noise.
- [1] Table 7 PASS prediction for the activity of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, Sci Rep 2025 View Source
